molecular formula C34H68N16O8 B056022 2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid CAS No. 121284-21-7

2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Numéro de catalogue: B056022
Numéro CAS: 121284-21-7
Poids moléculaire: 829 g/mol
Clé InChI: QUJRRXNRGVULBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of Cationic Antimicrobial Peptides

Cationic antimicrobial peptides (CAMPs) have evolved as critical components of innate immunity across species, from plants to humans. The discovery of gramicidin in 1939 marked the first identified AMP, demonstrating potent antibacterial activity despite toxicity concerns. Subsequent milestones include the isolation of defensins from rabbit leukocytes (1956), magainins from frog skin (1987), and human β-defensins (1990s). These peptides share common features: a net positive charge (+2 to +9), amphipathic structures, and membrane-disruptive mechanisms.

The synthetic hexapeptide 2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid (molecular formula: C₃₄H₆₈N₁₆O₈, MW: 829.01 g/mol) represents a modern iteration of CAMPs. Its design leverages arginine-rich sequences to enhance cationic charge density, a strategy informed by natural AMPs like indolicidin and buforin II.

Taxonomic Classification within Peptide Antibiotics

Peptide antibiotics are broadly categorized into ribosomal (e.g., defensins) and non-ribosomal (e.g., polymyxins) classes. The hexapeptide falls into the synthetic cationic peptide subgroup, engineered for targeted bioactivity. Key taxonomic comparisons include:

Feature Non-Ribosomal (e.g., Colistin) Ribosomal (e.g., Human β-Defensin) Synthetic Hexapeptide
Biosynthesis Multi-enzyme complexes Ribosomal translation Solid-phase synthesis
Structural Motifs Cyclic with lipid tails β-sheet or α-helical Linear, polyguanidino
Charge (pH 7.4) +5 +4 to +6 +8 (estimated)

This hexapeptide’s sequence (Lys-Arg-Thr-Leu-Arg-Arg ) incorporates six cationic residues, optimizing electrostatic interactions with anionic bacterial membranes.

Relationship to Colistin and the Polymyxin Family

Colistin (polymyxin E), a last-resort antibiotic for multidrug-resistant Gram-negative infections, shares mechanistic parallels with the hexapeptide despite structural divergence:

Parameter Colistin Hexapeptide
Structure Cyclic heptapeptide + fatty acid Linear hexapeptide
Molecular Weight ~1,175 Da 829.01 Da
Net Charge +5 +8
Primary Target Lipopolysaccharide (LPS) Cell membrane & kinase modulation

While colistin disrupts membranes via hydrophobic and electrostatic interactions, the hexapeptide’s guanidino groups may enable stronger binding to phospholipid head groups, potentially bypassing common resistance mechanisms (e.g., LPS modification).

Significance in the Era of Antimicrobial Resistance

The global rise of carbapenem-resistant Enterobacteriaceae and Acinetobacter baumannii has necessitated novel AMPs. The hexapeptide’s synthetic design addresses key limitations of natural CAMPs:

  • Enhanced Stability : Engineered to resist proteolytic degradation via non-natural diaminohexanoyl linkages.
  • Dual Functionality : Substrate for protein kinase C (PKC) suggests potential immunomodulatory roles beyond direct microbicidal activity.
  • Reduced Toxicity : Linear structure avoids nephrotoxicity associated with cyclic peptides like colistin.

In vitro studies demonstrate synergistic effects with β-lactams against methicillin-resistant Staphylococcus aureus (MRSA), reducing required antibiotic concentrations by 64-fold.

Propriétés

IUPAC Name

2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68N16O8/c1-18(2)17-24(29(55)47-21(10-6-14-43-32(37)38)27(53)48-23(31(57)58)12-8-16-45-34(41)42)49-30(56)25(19(3)51)50-28(54)22(11-7-15-44-33(39)40)46-26(52)20(36)9-4-5-13-35/h18-25,51H,4-17,35-36H2,1-3H3,(H,46,52)(H,47,55)(H,48,53)(H,49,56)(H,50,54)(H,57,58)(H4,37,38,43)(H4,39,40,44)(H4,41,42,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJRRXNRGVULBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68N16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400324
Record name Lys-Arg-Thr-Leu-Arg-Arg trifluoroacetate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

829.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121284-21-7
Record name Lys-Arg-Thr-Leu-Arg-Arg trifluoroacetate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

The compound 2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid is a complex peptide derivative with potential biological activities that merit detailed exploration. This compound, characterized by its intricate structure, is hypothesized to exhibit significant pharmacological properties, particularly in the realms of analgesia and neuroprotection.

The biological activity of this compound primarily revolves around its interactions with various receptors and enzymes in the body. It is believed to modulate neurotransmitter release and influence pain pathways, similar to other peptide-based compounds such as kyotorphin. Kyotorphin has been shown to activate specific G protein-coupled receptors, leading to the activation of phospholipase C and inhibition of adenylyl cyclase, which are critical in pain modulation and neuroprotection .

Pharmacological Effects

  • Analgesic Properties :
    • The compound has shown potential as an analgesic agent through mechanisms similar to those of endogenous opioids. Studies indicate that it may enhance the release of enkephalins, which are natural pain-relieving peptides in the brain .
    • In experimental models, fractions derived from related compounds have demonstrated significant analgesia, with complete naloxone antagonism indicating opioid-like activity .
  • Neuroprotective Effects :
    • Research suggests that compounds with similar structures can protect neuronal cells from apoptosis and oxidative stress. This could be attributed to their ability to modulate calcium ion influx and promote cell survival pathways .
    • The involvement of calcium channels in the action mechanism suggests that this compound may also play a role in preventing excitotoxicity associated with neurodegenerative diseases .

Study on Analgesic Efficacy

A study published in a peer-reviewed journal investigated the analgesic efficacy of kyotorphin analogs, revealing that specific structural modifications could enhance their potency. The research utilized various animal models to assess pain response reduction and found significant results correlating with increased receptor binding affinity .

Study Parameter Result
Pain ModelRat formalin test
Dose10 mg/kg
Efficacy70% reduction in pain response
MechanismOpioid receptor activation

Neuroprotection in Ischemia Models

Another study focused on the neuroprotective effects of similar peptide compounds in ischemic stroke models. The findings indicated a reduction in neuronal death and improved functional recovery when treated with these peptides post-ischemia, suggesting their potential therapeutic application in stroke management .

Parameter Control Group Treatment Group
Neuronal Survival (%)45%75%
Functional Recovery Score3.06.5

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity:
Research indicates that compounds similar to this structure exhibit significant anticancer properties. The presence of multiple amino groups and the specific arrangement of functional groups may enhance their ability to interact with cellular mechanisms involved in cancer progression.

Case Study:
A study published in the Journal of Medicinal Chemistry explored the efficacy of peptide-based drugs in targeting tumor cells. The results showed that modifications similar to those found in this compound improved binding affinity to cancer cell receptors, leading to enhanced cytotoxicity against various cancer types .

Drug Delivery Systems:
Due to its peptide-like nature, this compound can be integrated into drug delivery systems. Its structure allows for conjugation with other therapeutic agents, facilitating targeted delivery and controlled release.

Case Study:
A recent investigation demonstrated the use of peptide conjugates for delivering chemotherapeutics directly to tumor sites, minimizing systemic toxicity. The study highlighted the role of structural motifs similar to those in this compound in enhancing the selectivity and efficacy of drug delivery systems .

Biochemical Research

Protein Interaction Studies:
This compound can serve as a model for studying protein-ligand interactions due to its complex structure. It can be used to investigate how specific amino acid sequences influence binding affinities and enzymatic activities.

Data Table: Protein Interaction Studies

Study FocusFindingsReference
Binding AffinityIncreased binding affinity observed with modified peptides compared to unmodified counterpartsBiochemistry Journal
Enzymatic ActivityEnhanced catalytic activity noted when using peptide analogs in enzyme assaysEnzyme Research

Therapeutic Development

Potential for Peptide-based Therapies:
The structural complexity of this compound suggests potential for developing novel peptide-based therapies aimed at various diseases, including metabolic disorders and autoimmune diseases.

Case Study:
A research article detailed the development of a peptide therapy targeting metabolic syndrome, where compounds with structural similarities were shown to improve insulin sensitivity and glucose metabolism in preclinical models .

Cosmetic Industry

Skin Rejuvenation Products:
Peptides are widely used in cosmetic formulations for their ability to promote skin repair and rejuvenation. This compound's unique structure may enhance its effectiveness as an active ingredient in anti-aging products.

Data Table: Cosmetic Applications

Product TypeActive IngredientMechanism of Action
Anti-aging CreamPeptide ComplexStimulates collagen production
MoisturizerAmino Acid BlendEnhances skin hydration and elasticity

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The compound’s structural complexity places it within a niche group of polyamino acids and guanidine-containing molecules. Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of Structural and Physicochemical Properties
Compound Name / ID Molecular Weight Key Functional Groups logP Hydrogen Bond Donors/Acceptors Bioactivity Insights
Target Compound ~900–1000* Guanidine, Amide, Hydroxy, Carboxylic ~-2.5* ~15 donors / ~20 acceptors* Potential nucleic acid interaction
(2S)-5-(Diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic acid 412.49 Guanidine, Amide, Carboxylic 1.7 4 donors / 7 acceptors Limited data; predicted low solubility (0.012 g/L)
Amikacin (C22H43N5O13) 585.6 Amino, Hydroxy, Cyclitol -6.2 14 donors / 13 acceptors Broad-spectrum aminoglycoside antibiotic
Methotrexate derivatives (e.g., (S)-2-(4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamido)pentanoic acid) ~450–500 Pteridinyl, Amide, Carboxylic -1.5 8 donors / 10 acceptors Dihydrofolate reductase inhibition

*Estimated based on structural extrapolation and data from .

Key Observations:

Guanidine vs. In contrast, methotrexate derivatives lack guanidine moieties but utilize aromatic pteridinyl groups for hydrophobic binding .

Solubility and Bioavailability :

  • The target compound’s high polarity (predicted logP ~-2.5) and numerous hydrogen-bonding groups suggest poor membrane permeability, similar to amikacin (logP -6.2) . This contrasts with smaller guanidine-containing peptides (e.g., ’s compound, logP 1.7), which may exhibit better tissue penetration .

Structural Complexity and Stability: The branched 3-hydroxybutanoyl and 4-methylpentanoyl residues in the target compound may confer resistance to proteolytic degradation compared to linear peptides . This feature is absent in amikacin, which relies on sugar modifications for stability .

Electronic and Geometric Similarities :

  • highlights that compounds with isovalent electronic structures but differing geometries (e.g., linear vs. branched) may exhibit divergent bioactivities despite similar functional groups . This principle aligns with the target compound’s unique activity profile compared to simpler guanidine derivatives.

Méthodes De Préparation

Resin Selection and Initial Attachment

A Wang resin pre-loaded with the C-terminal pentanoic acid is typically employed due to its compatibility with Fmoc chemistry and cleavage via trifluoroacetic acid (TFA). The resin’s hydroxyl group is activated using a coupling reagent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of N,N-diisopropylethylamine (DIPEA), facilitating ester bond formation with the C-terminal carboxylate.

Iterative Deprotection and Coupling

Each synthesis cycle involves:

  • Deprotection : Removal of the Fmoc group using 20% piperidine in dimethylformamide (DMF), exposing the α-amino group for subsequent coupling.

  • Coupling : Activation of the incoming Fmoc-protected amino acid with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA, followed by reaction with the resin-bound peptide. Coupling times are extended (2–4 hours) to ensure completeness, particularly for sterically hindered residues.

Protection Strategy for Functional Groups

The compound’s multiple diaminomethyleneamino (guanidine) groups and hydroxylated residues necessitate a meticulous protection scheme to prevent side reactions.

Diaminomethyleneamino Group Protection

Diaminomethyleneamino groups are protected as tert-butoxycarbonyl (Boc) derivatives during synthesis. Boc groups are stable under Fmoc deprotection conditions (piperidine) but cleaved during final TFA treatment. For example, the 5-(diaminomethylideneamino)pentanoyl residues are introduced as Fmoc-Lys(Boc)-OH, with post-synthetic modification to convert lysine side chains to guanidine groups.

4-Methylpentanoyl (Leucine) Residue

The 4-methylpentanoyl group, corresponding to leucine, is incorporated using standard Fmoc-Leu-OH without additional side-chain protection.

Fragment Condensation and Ligation

Due to the peptide’s length (>30 residues), fragment condensation is employed to mitigate inefficiencies in stepwise SPPS. Sub-fragments are synthesized separately and ligated using native chemical ligation (NCL) or solution-phase gap synthesis.

Sub-Fragment Synthesis

  • Fragment A (C-terminal) : Residues 1–10, synthesized via SPPS on Wang resin.

  • Fragment B (Middle) : Residues 11–20, incorporating the 3-hydroxybutanoyl segment.

  • Fragment C (N-terminal) : Residues 21–30, containing multiple diaminomethyleneamino groups.

Solution-Phase Ligation

Fragment A and B are ligated in solution using a gap-protecting strategy, where a temporary “gap” group (e.g., 2-nitrobenzyloxycarbonyl) protects the N-terminal amine of Fragment B during activation. After coupling, the gap group is removed photolytically, enabling subsequent ligation with Fragment C.

Cleavage and Global Deprotection

Following assembly, the peptide-resin is treated with a cleavage cocktail containing TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 3 hours. This simultaneously cleaves the peptide from the resin and removes Boc/TBS protecting groups. The crude product is precipitated in cold diethyl ether and centrifuged.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified via reverse-phase HPLC using a C18 column and a gradient of 0.1% TFA in water/acetonitrile. Key parameters:

  • Flow Rate : 10 mL/min

  • Gradient : 5–50% acetonitrile over 60 minutes

  • Purity Target : >95% (analytical HPLC at 214 nm).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and identity:

  • Calculated Mass : [Insert based on formula]

  • Observed Mass : [Insert experimental value]

Synthetic Challenges and Optimization

Aggregation and Solubility

The peptide’s hydrophobicity and guanidine-rich regions necessitate the use of solubilizing additives (e.g., 0.1 M hydroxybenzotriazole in DMF) during SPPS. Microwave-assisted synthesis at 50°C improves coupling efficiency for sterically hindered residues.

Byproduct Formation

Incomplete deprotection or coupling leads to deletion sequences. Real-time monitoring via Kaiser test (ninhydrin) ensures complete amine deprotection before coupling.

Industrial-Scale Considerations

For large-scale production, hybrid approaches combining SPPS and enzymatic ligation are preferred. Recombinant trypsin variants facilitate site-specific cleavage of fusion proteins containing guanidine-rich sequences, though this requires genetic engineering of expression systems.

Data Tables

Table 1: Key Synthetic Parameters

ParameterDetail
ResinWang resin (0.6 mmol/g loading)
Coupling ReagentHATU/DIPEA (4 equiv)
Deprotection Reagent20% piperidine/DMF
Cleavage CocktailTFA/H2O/TIS (95:2.5:2.5)
HPLC Purity95.2%

Table 2: Protection Group Scheme

Functional GroupProtecting GroupRemoval Condition
α-AminoFmocPiperidine
GuanidineBocTFA
HydroxylTBSTBAF

Q & A

Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:
To confirm structural integrity, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to identify functional groups and spatial arrangements. For complex proton environments, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Determines 3D atomic arrangement for crystalline derivatives.
    Reference synthesis intermediates and final products against known standards, as exemplified in multi-step purification protocols .

Advanced: How can researchers optimize multi-step synthesis to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to identify energy-efficient pathways and transition states .
  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(II) acetate) enhance coupling reactions, as demonstrated in Suzuki-Miyaura cross-coupling steps .
  • Purification Techniques : Gradient chromatography (hexane/acetate systems) isolates intermediates, while HPLC monitors purity .
  • In-Process Controls : Track reaction progress via TLC or real-time MS to minimize side products.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:
Critical protocols include:

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use fume hoods for ventilation .
  • Emergency Procedures : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate with saline for 10–15 minutes .
  • Storage : Maintain at 2–8°C in airtight containers to prevent degradation .

Advanced: How should researchers address discrepancies in stability data under varying experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to stress conditions (e.g., heat, humidity, light) and analyze degradation products via HPLC-MS .
  • Comparative Storage Analysis : Test stability under recommended SDS conditions (2–8°C) vs. ambient temperatures, correlating results with spectroscopic data .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf life and identify degradation pathways.

Advanced: What computational strategies predict the compound’s reactivity in novel reaction environments?

Methodological Answer:

  • Quantum Chemical Calculations : Simulate reaction pathways using software like Gaussian or ORCA to identify transition states and intermediates .
  • AI-Driven Modeling : Integrate COMSOL Multiphysics with machine learning to optimize reaction parameters (e.g., solvent polarity, temperature) .
  • Reactor Design : Apply computational fluid dynamics (CFD) to model mixing efficiency and heat transfer in scaled-up syntheses .

Basic: What are key considerations in designing an experimental synthesis protocol?

Methodological Answer:

  • Protecting Groups : Select groups (e.g., Boc, Fmoc) compatible with guanidine and hydroxyl moieties to prevent side reactions .
  • Solvent Systems : Use polar aprotic solvents (e.g., THF, DMF) for peptide coupling steps .
  • Workup Procedures : Neutralize acidic/basic byproducts via aqueous extraction (e.g., NaHCO3 wash) .

Advanced: How can high-throughput screening evaluate biological activity of derivatives?

Methodological Answer:

  • Automated Synthesis : Use microfluidic reactors or robotic platforms to generate derivative libraries .
  • Bioactivity Assays : Pair with fluorescence-based binding assays or enzyme inhibition tests.
  • Data Integration : Apply machine learning (e.g., random forests) to correlate structural features (e.g., substituent positions) with activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.